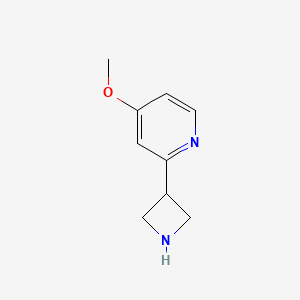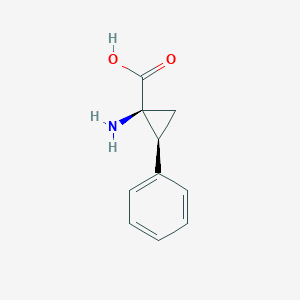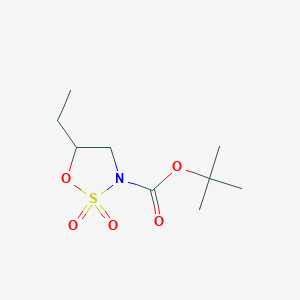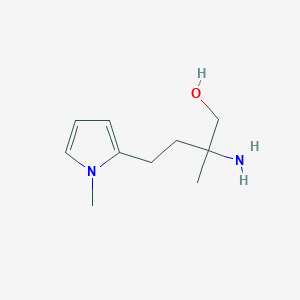
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol is an organic compound with the molecular formula C10H18N2O. This compound features a unique structure that includes both an amino group and a pyrrole ring, making it an interesting subject for various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl]acetamide, which is then hydrolyzed to yield the desired product . This method is advantageous due to its relatively simple steps and high product purity.
Industrial Production Methods
For industrial production, the process typically involves the hydrogenation of 2-aminoisobutyric acid or its esters. This method is favored for its efficiency and scalability, making it suitable for large-scale manufacturing .
化学反応の分析
Types of Reactions
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
科学的研究の応用
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound shares a similar structure but lacks the pyrrole ring, making it less versatile in terms of chemical reactivity.
1-Butanol, 2-amino-: Another similar compound, but with different functional groups and reactivity.
Uniqueness
The presence of both an amino group and a pyrrole ring in 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
2-amino-2-methyl-4-(1-methylpyrrol-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H18N2O/c1-10(11,8-13)6-5-9-4-3-7-12(9)2/h3-4,7,13H,5-6,8,11H2,1-2H3 |
InChIキー |
MGKHZGPSGAFREA-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CN1C)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


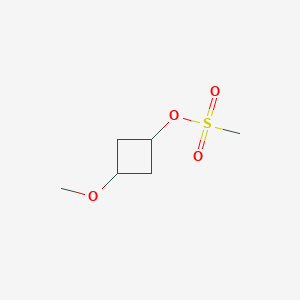

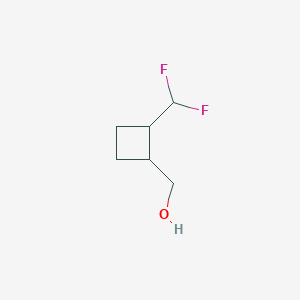
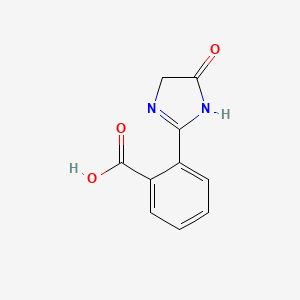
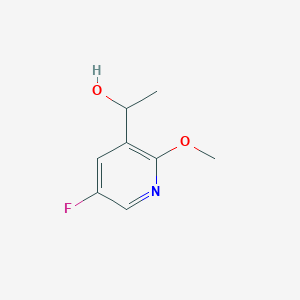
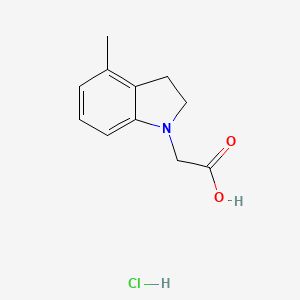
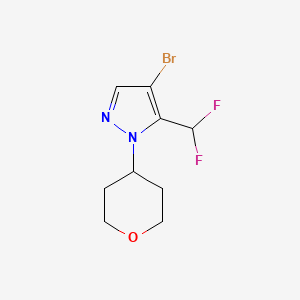
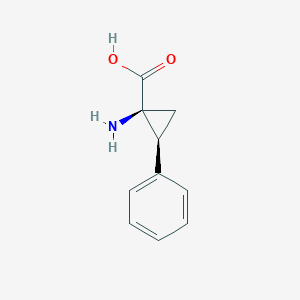
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
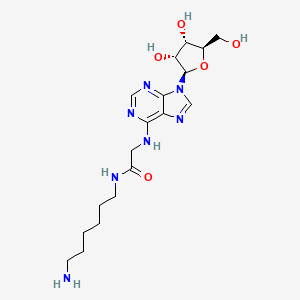
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
